3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide
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Overview
Description
3-(Carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-propoxypyridine, is synthesized through the alkylation of pyridine with propyl bromide under basic conditions.
Thiophene Derivative Preparation: Thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Amide Bond Formation: The acid chloride is then reacted with 3-aminopropanamide to form the thiophene amide intermediate.
Coupling Reaction: The thiophene amide intermediate is coupled with the 6-propoxypyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Carbamoylation: Finally, the compound is carbamoylated using urea or a similar reagent to introduce the carbamoylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: Nitrating agents like nitric acid for nitration of the pyridine ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the thiophene and pyridine rings, which are common motifs in bioactive molecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. The presence of the carbamoylamino group suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Mechanism of Action
The mechanism of action of 3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiophene and pyridine rings could facilitate binding to hydrophobic pockets, while the carbamoylamino group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
3-(Carbamoylamino)-N-[(6-methoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide: Similar structure but with a methoxy group instead of a propoxy group.
3-(Carbamoylamino)-N-[(6-ethoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
The unique feature of 3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide is the propoxy group on the pyridine ring, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This makes it distinct from its methoxy and ethoxy analogs, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-2-7-24-16-6-5-12(11-20-16)10-19-15(22)9-13(21-17(18)23)14-4-3-8-25-14/h3-6,8,11,13H,2,7,9-10H2,1H3,(H,19,22)(H3,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKFQGOVCOTDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)CNC(=O)CC(C2=CC=CS2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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